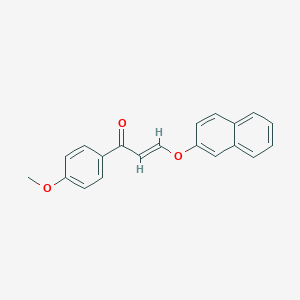![molecular formula C17H18N2O2S2 B214912 3-[4-(butylsulfanyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B214912.png)
3-[4-(butylsulfanyl)anilino]-1H-1,2-benzisothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(butylsulfanyl)anilino]-1H-1,2-benzisothiazole-1,1-dione is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazoline ring fused with a benzene ring and an amino group attached to a butylthiophenyl group.
Preparation Methods
The synthesis of 3-[4-(butylsulfanyl)anilino]-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 4-butylthiophenylamine with benzo[d]1,2-thiazoline-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
3-[4-(butylsulfanyl)anilino]-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazoline ring or the benzene ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(butylsulfanyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-[4-(butylsulfanyl)anilino]-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
3-[4-(butylsulfanyl)anilino]-1H-1,2-benzisothiazole-1,1-dione can be compared with other similar compounds, such as:
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Benzothiazoles: Compounds with a benzothiazole ring, which also exhibit various pharmacological properties.
Thiadiazines: Compounds with a thiadiazine ring, known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure, which combines a thiazoline ring with a butylthiophenyl group, potentially leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C17H18N2O2S2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(4-butylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-3-12-22-14-10-8-13(9-11-14)18-17-15-6-4-5-7-16(15)23(20,21)19-17/h4-11H,2-3,12H2,1H3,(H,18,19) |
InChI Key |
WVFOHLNVTVGIKM-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-3-(3-fluorophenyl)-3-oxopropanenitrile](/img/structure/B214829.png)
![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214830.png)
![1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B214831.png)

![5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214836.png)
![N-[4-(4-fluorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214837.png)
![4-[5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214839.png)
![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B214844.png)
![4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214845.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide](/img/structure/B214846.png)
![4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether](/img/structure/B214848.png)
![1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B214849.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214852.png)
